6-Azaspiro[2.5]octane-5-carboxylic acid
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic scaffolds, which feature two rings connected by a single common atom, are increasingly recognized for their advantageous properties in drug discovery and materials science. bldpharm.com Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling enhanced interactions with biological targets compared to their linear or planar counterparts. bldpharm.com The rigidity of spirocyclic systems can also lead to improved metabolic stability and selectivity for their intended targets. researchgate.net Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbons in a molecule, a characteristic that often correlates with improved solubility and other desirable physicochemical properties. bldpharm.com
The 6-azaspiro[2.5]octane framework, in particular, offers a compact and sterically defined structure that has been explored for its potential in modulating the activity of various biological targets.
Structural Features and Core Framework of 6-Azaspiro[2.5]octane-5-carboxylic Acid
The core structure of this compound consists of a piperidine (B6355638) ring fused to a cyclopropane (B1198618) ring through a spirocyclic carbon atom. The nitrogen atom at the 6-position and the carboxylic acid group at the 5-position of the piperidine ring are key functional groups that allow for a wide range of chemical modifications.
The presence of the cyclopropane ring introduces significant conformational rigidity to the adjacent piperidine ring. This constrained geometry can be advantageous in the design of molecules with specific binding orientations. The structural parameters of this scaffold, such as bond lengths and angles, are influenced by the inherent strain of the cyclopropane ring and the chair-like or boat-like conformations that the piperidine ring can adopt.
Below is a table summarizing key structural and physicochemical properties of the parent 6-Azaspiro[2.5]octane scaffold.
| Property | Value |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| InChIKey | GIBPTWPJEVCTGR-UHFFFAOYSA-N |
| SMILES | C1CC12CCNCC2 |
| Data sourced from PubChem CID 22417173 nih.gov |
Overview of Research Directions and Applications in Chemical Science
Research involving this compound and its derivatives is primarily focused on medicinal chemistry and the development of novel therapeutic agents. The unique conformational constraints and the ability to introduce diverse substituents make this scaffold an attractive starting point for the design of potent and selective modulators of various biological targets.
Derivatives of the 6-azaspiro[2.5]octane scaffold have been investigated for their potential as:
Muscarinic Receptor Antagonists: Chiral 6-azaspiro[2.5]octanes have been synthesized and characterized as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, which is a target for the treatment of neurological and psychiatric disorders. nih.gov
GLP-1 Receptor Agonists: The compact nature of this spirocyclic framework has been utilized in the development of small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor, which is relevant for the treatment of metabolic diseases such as type 2 diabetes. researchgate.net
Histamine-3 Receptor Antagonists: Azaspiro[2.5]octane carboxamide scaffolds have been identified as potent and selective antagonists of the histamine-3 (H3) receptor, a target for various central nervous system disorders. researchgate.net
The versatility of this compound as a building block allows for its incorporation into more complex molecular architectures, enabling the exploration of new chemical space in the quest for novel bioactive compounds.
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-azaspiro[2.5]octane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-5-8(1-2-8)3-4-9-6/h6,9H,1-5H2,(H,10,11) |
InChI Key |
NBUCCWJVPXAUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC(C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches for 6 Azaspiro 2.5 Octane 5 Carboxylic Acid
Conventional and Multistep Synthetic Routes to the 6-Azaspiro[2.5]octane Skeleton
The construction of the 6-azaspiro[2.5]octane framework, characterized by a cyclopropane (B1198618) ring spiro-fused to a piperidine (B6355638) ring, presents unique synthetic challenges. Conventional and multistep synthetic routes often rely on the sequential formation of the two rings from acyclic or monocyclic precursors.
A common strategy involves the initial construction of a suitably functionalized piperidine ring, followed by the introduction of the cyclopropane moiety. For instance, a piperidine derivative bearing a ketone at the 4-position can serve as a key intermediate. This ketone can then be converted to an exocyclic methylene (B1212753) group via olefination reactions, such as the Wittig reaction. Subsequent cyclopropanation of the double bond, for example, using the Simmons-Smith reaction or diazomethane (B1218177) with a suitable catalyst, would yield the desired 6-azaspiro[2.5]octane skeleton. The carboxylic acid functionality can be introduced at a later stage through various methods, such as carboxylation of a lithiated intermediate.
A multistep approach for a related structure, 4-oxa-7-azaspiro[2.5]octane, starts from methyl 1-hydroxy-1-cyclopropanecarboxylate. google.com This approach involves steps like hydrogenation, cyclization, and reduction to obtain the final spirocyclic core, highlighting a strategy that builds the heterocyclic ring onto a pre-existing cyclopropane. google.com While this example illustrates a general pathway for a different heteroatom, the principles of sequential ring formation and functional group manipulation are transferable to the synthesis of the 6-azaspiro[2.5]octane skeleton.
Stereoselective and Enantioselective Synthesis Strategies for 6-Azaspiro[2.5]octane-5-carboxylic Acid
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance. These strategies aim to control the formation of the chiral centers within the molecule, leading to the desired enantiomer or diastereomer.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. oup.com After the desired stereocenter is established, the auxiliary is removed and can often be recycled. In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step, such as the cyclopropanation or a Michael addition to form the piperidine ring.
For instance, an achiral piperidone precursor could be reacted with a chiral amine to form a chiral enamine. Subsequent diastereoselective alkylation or cyclopropanation of this enamine would lead to the formation of the spirocyclic system with a high degree of stereocontrol. The final step would involve the hydrolytic removal of the chiral auxiliary to afford the enantiomerically enriched target molecule. While specific examples for this compound are not prevalent in the literature, this approach is a well-established strategy for the asymmetric synthesis of cyclic and spirocyclic compounds.
Asymmetric Catalysis in Spirocycle Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
A notable advancement in the asymmetric synthesis of azaspirocycles is the use of engineered enzymes. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, which can provide access to structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with high yields and excellent diastereo- and enantioselectivity. chemrxiv.org This biocatalytic approach operates on a gram scale in an aqueous environment without the need for organic co-solvents, making it a practical and scalable method. chemrxiv.org The engineered protoglobin-based enzymes can be tailored to produce different stereoisomers of the azaspiro[2.y]alkane products. chemrxiv.org This enzymatic strategy represents a significant step towards the efficient and environmentally friendly production of chiral 6-azaspiro[2.5]octane derivatives.
Transition metal catalysis also offers promising routes. For a related 5-azaspiro[2.4]heptane system, a catalytic and enantioselective preparation was achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com This highlights the potential of using chiral catalysts to control the formation of the spirocyclic core.
Kinetic Resolution and Chiral Separation Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. For the synthesis of enantiomerically pure this compound, a racemic mixture of the final compound or a key intermediate could be subjected to kinetic resolution. For example, an enzyme-catalyzed esterification or hydrolysis could selectively process one enantiomer, allowing for the separation of the two.
In cases where a racemic mixture of 6-azaspiro[2.5]octanes is synthesized, chiral separation techniques are employed to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. A study on chiral 6-azaspiro[2.5]octanes reported their separation and subsequent X-ray crystallographic analysis to determine the absolute configuration of the enantiomers. nih.govresearchgate.net This approach is crucial for both analytical and preparative scale separation of the desired stereoisomers.
Protecting Group Chemistry in this compound Synthesis
In the multistep synthesis of complex molecules like this compound, the use of protecting groups is often indispensable. uchicago.edujocpr.com Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.
For the synthesis of this compound, both the amino and carboxylic acid functionalities may require protection at different stages. The nitrogen atom of the piperidine ring is typically protected to prevent its nucleophilic and basic properties from interfering with subsequent reactions. A commonly used protecting group for the amine is the tert-butoxycarbonyl (Boc) group. smolecule.com The Boc group is stable under a wide range of non-acidic conditions and can be readily removed using mild acidic conditions. The use of N-Boc protected 6-azaspiro[2.5]octane derivatives is documented in the chemical literature. biosynth.com
The carboxylic acid group can be protected as an ester, such as a methyl or ethyl ester, to prevent its acidic proton from interfering with base-mediated reactions and to avoid its participation in nucleophilic reactions. These esters can typically be hydrolyzed back to the carboxylic acid under basic or acidic conditions. The selection of protecting groups for the amine and carboxylic acid must be orthogonal, meaning that one can be removed selectively without affecting the other, allowing for the sequential manipulation of these functional groups. jocpr.com
Novel Reaction Conditions and Catalytic Systems for Efficient Production
The development of novel reaction conditions and catalytic systems is crucial for improving the efficiency, sustainability, and cost-effectiveness of the synthesis of this compound.
As highlighted earlier, the use of engineered enzymes as carbene transferases for the asymmetric cyclopropanation of exocyclic N-heterocycles represents a groundbreaking approach. chemrxiv.org This biocatalytic system offers high yields, excellent stereoselectivity, and operates under environmentally benign conditions. chemrxiv.org The ability to perform these reactions on a gram scale using lyophilized E. coli lysate as the catalyst underscores its potential for industrial applications. chemrxiv.org
Furthermore, the development of novel transition metal catalysts continues to be an active area of research. For instance, new rhodium and iridium catalysts are being explored for various asymmetric transformations, including C-H functionalization and hydrogenation, which could be applied to the synthesis of the 6-azaspiro[2.5]octane skeleton. The use of phase-transfer catalysis with chiral catalysts, as demonstrated in the synthesis of a related spirocycle, also presents an efficient method for achieving high enantioselectivity under mild conditions. mdpi.com
The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages by reducing reaction times, improving yields, and allowing for better control over reaction parameters. These modern synthetic technologies, coupled with the discovery of new catalytic systems, will undoubtedly pave the way for more efficient and sustainable routes to this compound and its derivatives.
Scalability and Process Optimization in Multigram Synthesis
The transition from laboratory-scale synthesis to multigram or even pilot-plant production of this compound necessitates a thorough evaluation and optimization of the chosen synthetic route. While detailed industrial-scale production data for this specific compound is not extensively published, general principles of process chemistry and recent advancements in synthetic methodologies offer insights into achieving efficient and scalable synthesis.
A significant challenge in scaling up the synthesis of complex cyclic structures often lies in maintaining high yields and stereoselectivity, managing reaction energetics, and minimizing the use of hazardous reagents and solvents. Traditional multi-step chemical syntheses can be resource-intensive and generate considerable waste, making them less viable for large-scale production.
One of the most promising approaches for the scalable synthesis of related azaspirocycles involves enzymatic catalysis. A recently developed stereodivergent carbene transferase platform has demonstrated the potential for the gram-scale synthesis of various azaspiro[2.y]alkanes with high yields and excellent stereoselectivity. This biocatalytic method, which can be conducted using lyophilized E. coli lysate as the catalyst, offers several advantages for scalability:
Mild Reaction Conditions: Enzymatic reactions typically occur at or near ambient temperature and pressure, reducing energy consumption and the need for specialized high-pressure equipment.
High Selectivity: Enzymes can provide exceptional chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying purification processes.
Reduced Solvent Usage: These enzymatic reactions can often be performed in aqueous media or with no organic co-solvent, significantly improving the environmental profile of the process.
The optimization of such a biocatalytic process for multigram synthesis would involve several key parameters, as outlined in the table below.
Table 1: Key Parameters for Optimization of Biocatalytic Synthesis
| Parameter | Objective | Optimization Strategies |
| Enzyme Loading | Minimize catalyst cost while maintaining a high reaction rate. | Determine the optimal enzyme concentration through kinetic studies. |
| Substrate Concentration | Maximize reactor throughput and product yield. | Investigate substrate solubility and potential enzyme inhibition at high concentrations. |
| Reaction Time | Achieve complete conversion in the shortest possible time. | Monitor reaction progress using analytical techniques like HPLC or GC. |
| Product Isolation | Develop an efficient and scalable purification method. | Explore extraction, crystallization, or chromatography techniques suitable for large-scale operation. |
| Enzyme Immobilization | Facilitate catalyst recovery and reuse. | Investigate various immobilization supports and techniques to enhance enzyme stability and recyclability. |
By systematically addressing these parameters, the enzymatic synthesis of azaspirocycles can be effectively scaled to meet the demands of pharmaceutical development and manufacturing.
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. The application of green chemistry metrics provides a quantitative framework for evaluating the sustainability of a synthesis. nih.govmdpi.com
Key green chemistry principles applicable to the synthesis of this target molecule include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and replacing them with greener alternatives.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.
Catalysis: Utilizing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents.
The aforementioned enzymatic approach to azaspiro[2.y]alkane synthesis aligns well with several of these principles. The use of a biocatalyst, operation in the absence of organic co-solvents, and high stereoselectivity contribute to a significantly improved green profile compared to many traditional chemical methods.
To quantitatively assess the "greenness" of different synthetic routes, various metrics have been developed.
Table 2: Green Chemistry Metrics for Synthetic Route Evaluation
| Metric | Description | Significance for a "Greener" Synthesis |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A higher AE indicates less waste generation at the atomic level. whiterose.ac.uk |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more practical measure of the efficiency of a reaction, accounting for yield. nih.gov |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A lower PMI signifies a more sustainable process with less overall waste. whiterose.ac.uk |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | A lower E-Factor is indicative of a more environmentally friendly process. semanticscholar.org |
By applying these metrics, chemists can compare different synthetic strategies and identify areas for improvement. For instance, a route with a high E-factor might prompt investigation into solvent recycling or the use of more atom-economical reagents. The ideal synthetic process would exhibit a high atom economy and reaction mass efficiency, and a low process mass intensity and E-factor. nih.govwhiterose.ac.uksemanticscholar.org
The development of a truly sustainable synthesis for this compound will likely involve a combination of innovative chemical steps and biocatalytic transformations, all designed and optimized with the principles of green chemistry at the forefront.
Chemical Derivatization and Functionalization Strategies of 6 Azaspiro 2.5 Octane 5 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C-5 position is a primary site for derivatization, readily undergoing esterification and amidation to generate a diverse range of analogues. These modifications are fundamental for exploring structure-activity relationships (SAR) and improving pharmacokinetic profiles.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the polar acid group, which can enhance cell membrane permeability. The Fischer-Speier esterification is a classic method applicable to this substrate, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com A variety of esters can be synthesized by selecting different alcohol reactants.
Amidation: The formation of amides from the carboxylic acid introduces a key hydrogen bond donor-acceptor group, which can be critical for target binding. Standard peptide coupling reagents are widely used to facilitate this transformation under mild conditions. Reagents such as carbodiimides (e.g., DCC, EDC) in combination with additives like HOBt or HOAt activate the carboxylic acid, enabling its efficient reaction with a primary or secondary amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. This versatility allows for the introduction of a wide array of substituents, leading to the development of libraries of carboxamide derivatives. researchgate.net
| Reaction Type | Reagent (R' group source) | Product Structure (Derivative at C-5) | Derivative Class |
|---|---|---|---|
| Esterification | Methanol (CH₃OH) | -COOCH₃ | Methyl Ester |
| Esterification | Ethanol (C₂H₅OH) | -COOCH₂CH₃ | Ethyl Ester |
| Esterification | tert-Butanol ((CH₃)₃COH) | -COOC(CH₃)₃ | tert-Butyl Ester |
| Amidation | Methylamine (CH₃NH₂) | -CONHCH₃ | N-Methyl Amide |
| Amidation | Benzylamine (C₆H₅CH₂NH₂) | -CONHCH₂C₆H₅ | N-Benzyl Amide |
| Amidation | Morpholine | -CON(CH₂CH₂)₂O | Morpholine Amide |
Functionalization of the Azacyclic Nitrogen Atom
The secondary amine at the N-6 position of the piperidine (B6355638) ring is another key handle for chemical modification. Its functionalization is essential for modulating the basicity, lipophilicity, and steric profile of the molecule, as well as for introducing protecting groups during multi-step syntheses.
Common strategies for N-functionalization include N-acylation and N-alkylation.
N-Acylation: The nitrogen can be readily acylated to form amides or carbamates. A widely used transformation is the introduction of a tert-butoxycarbonyl (Boc) group by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). cenmed.com This protecting group is stable under many reaction conditions but can be easily removed with acid. Other common protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, can also be installed. chemicalbook.com
N-Alkylation: Direct N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom.
Reductive Amination: The secondary amine can also participate in reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-alkylated products.
These N-functionalization reactions are crucial in synthetic routes that require orthogonal protection strategies or in SAR studies to probe the space around the nitrogen atom. nih.govnih.gov
| Reaction Type | Reagent | N-6 Substituent | Resulting Functional Group |
|---|---|---|---|
| N-Acylation (Carbamate formation) | Di-tert-butyl dicarbonate (Boc₂O) | -C(O)OC(CH₃)₃ | Boc-protected amine |
| N-Acylation (Amide formation) | Acetyl Chloride | -C(O)CH₃ | N-Acetyl |
| N-Alkylation | Methyl Iodide (CH₃I) | -CH₃ | N-Methyl |
| N-Alkylation | Benzyl Bromide | -CH₂C₆H₅ | N-Benzyl |
| N-Arylation | Fluorobenzene derivative (Buchwald-Hartwig) | -Aryl | N-Aryl |
Modifications and Substituent Effects on the Cyclopropane (B1198618) Ring
The cyclopropane ring imparts significant conformational rigidity to the scaffold. rsc.org Modifications to this ring are less common than derivatization of the acid or amine but offer a powerful route to fine-tune the molecule's three-dimensional shape and properties. Substituents on the cyclopropane ring can influence metabolic stability and target engagement by altering the orientation of other functional groups.
The synthesis of substituted 6-azaspiro[2.5]octane systems typically involves the cyclopropanation of a precursor molecule, such as a 4-methylenepiperidine (B3104435) derivative. google.com By using appropriately substituted cyclopropanating reagents in a Simmons-Smith type reaction, various groups can be introduced onto the three-membered ring. For example, the use of substituted diiodoalkanes can lead to alkyl- or functionalized-alkyl substituents on the cyclopropane ring. The presence of substituents, such as a hydroxymethyl group, has been documented in related structures. bldpharm.com
The stereochemistry of these substituents is critical, as it dictates their spatial orientation. The effects of these modifications are often evaluated through conformational analysis and their impact on biological activity.
Synthesis of Spirocyclic Analogues and Structural Mimics
To explore a broader chemical space and understand the structural requirements for biological activity, various spirocyclic analogues and mimics of the 6-azaspiro[2.5]octane core have been synthesized. These analogues feature variations in ring size, the point of spiro-fusion, or the complete absence of the nitrogen atom.
Notable examples include:
2,6-Diazaspiro[3.4]octane: This scaffold features a different spirocyclic system with two nitrogen atoms and different ring sizes (azetidine and pyrrolidine (B122466) rings). mdpi.com
Spiro[2.5]octane-5-carboxylic acid: This is the direct carbocyclic analogue, where the nitrogen at position 6 is replaced by a carbon atom. google.com This mimic is useful for assessing the importance of the nitrogen atom for activity or pharmacokinetic properties.
The synthesis of these analogues requires distinct synthetic routes tailored to the specific ring system being constructed.
| Scaffold Name | Core Structure | Key Differences from Parent Scaffold |
|---|---|---|
| 6-Azaspiro[2.5]octane-5-carboxylic acid | Cyclopropane + Piperidine | Parent Compound |
| 5-Azaspiro[2.4]heptane-6-carboxylic acid | Cyclopropane + Pyrrolidine | Smaller azacyclic ring (5-membered) |
| 2,6-Diazaspiro[3.4]octane | Azetidine + Pyrrolidine | Different ring sizes; two nitrogen atoms |
| Spiro[2.5]octane-5-carboxylic acid | Cyclopropane + Cyclohexane (B81311) | Carbocyclic; lacks nitrogen at position 6 |
Exploration of Diverse Heteroatom Incorporations within the Spiro System
Beyond modifying the ring size and carbon framework, the incorporation of different heteroatoms into the spirocyclic core provides another avenue for structural diversification. Replacing carbon or nitrogen atoms with other elements, such as oxygen, can significantly alter the scaffold's polarity, hydrogen bonding capacity, and metabolic stability.
Examples of such heteroatom-containing analogues include:
1-Oxa-6-azaspiro[2.5]octane derivatives: In this system, a carbon atom of the cyclopropane ring is replaced with an oxygen atom, forming a spiro-epoxide fused to the piperidine ring. chemdad.com
6-Oxaspiro[2.5]octane-5-carboxylic acid: Here, the nitrogen atom at position 6 is replaced by oxygen, resulting in a tetrahydropyran (B127337) ring fused to the cyclopropane. uni.lu
The synthesis of these analogues often involves specialized strategies, such as the epoxidation of an exocyclic double bond for the oxa-spirocycles. The introduction of these heteroatoms can lead to novel analogues with distinct biological profiles. Additionally, functionalization of the existing nitrogen atom, for instance to a nitroso group, also represents a form of heteroatom exploration. uni.lu
Structural Elucidation, Spectroscopic Analysis, and Conformational Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Azaspiro[2.5]octane-5-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms and to establish their connectivity.
In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, generally in the range of 10-12 ppm. libretexts.org The protons on the carbon atoms adjacent to the nitrogen and the carbonyl group would be expected in the 2-3 ppm region. libretexts.org The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid between 160-180 ppm. libretexts.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal correlations between adjacent protons in the piperidine (B6355638) and cyclopropane (B1198618) rings, allowing for the tracing of the proton connectivity within each ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This allows for the definitive assignment of which protons are bonded to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for establishing the connectivity between different parts of the molecule, such as linking the protons on one side of the spirocyclic junction to carbons on the other side, and for confirming the position of the carboxylic acid group.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1, 2 | 0.5 - 1.0 | 10 - 20 | C3, C4 |
| 4 | 2.0 - 2.5 | 30 - 40 | C2, C3, C5 |
| 5 | 3.5 - 4.0 | 55 - 65 | C4, C6, C=O |
| 7, 8 | 2.8 - 3.5 | 40 - 50 | C5, C6 |
Variable Temperature NMR for Conformational Dynamics
The piperidine ring in this compound can exist in different chair or boat conformations. Variable temperature (VT) NMR studies would provide insight into the dynamics of these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be used to determine the thermodynamic parameters for conformational exchange processes, such as ring inversion.
Chiral NMR Studies for Enantiomeric Purity Assessment
Since the spirocyclic center and the carbon bearing the carboxylic acid are stereogenic, this compound can exist as different enantiomers and diastereomers. Chiral NMR spectroscopy is a powerful tool for assessing the enantiomeric purity of a sample. nih.gov This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers, allowing for their quantification by integration of the corresponding NMR signals. nih.govnih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm its elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The spirocyclic core would also lead to characteristic fragmentation patterns resulting from ring opening and subsequent cleavages. Analysis of these fragments helps to piece together the molecular structure. lew.ro
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
|---|---|---|
| [M+H]⁺ | 156.09 | Molecular ion |
| [M-OH]⁺ | 139.09 | Loss of hydroxyl radical |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, for a chiral sample, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. spectroscopyonline.com A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption would appear around 1700-1730 cm⁻¹. libretexts.orgspectroscopyonline.com The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the carboxylic acid would also be visible in the Raman spectrum. rsc.org The symmetric vibrations of the cyclopropane and piperidine rings would likely give rise to characteristic Raman signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |
Conformational Analysis of the 6-Azaspiro[2.5]octane Ring System
The conformational landscape of the 6-azaspiro[2.5]octane ring system, the core scaffold of this compound, is primarily dictated by the piperidine ring. Like cyclohexane (B81311), the six-membered piperidine ring is not planar and adopts several non-planar conformations to alleviate angle and torsional strain. masterorganicchemistry.com The principal conformations include the low-energy chair forms and higher-energy twisted-boat and boat forms. The presence of the spiro-fused cyclopropane ring at the C-4 position introduces unique steric and electronic constraints that significantly influence the conformational preferences of the piperidine moiety.
Experimental Conformational Studies
Direct experimental analysis of the conformational equilibrium of this compound is typically conducted using Nuclear Magnetic Resonance (NMR) spectroscopy in solution. Techniques such as proton-proton coupling constant (³J) analysis and Nuclear Overhauser Effect (NOE) spectroscopy are particularly powerful for elucidating the dominant conformation and the stereochemical relationships of substituents. researchgate.net
In the context of the 6-azaspiro[2.5]octane ring, the piperidine portion is expected to predominantly adopt a chair conformation. wikipedia.orgniscpr.res.in This is characterized by specific ³J values between adjacent protons. Large coupling constants (typically in the range of 10–13 Hz) are indicative of a diaxial relationship between two protons, while smaller couplings (2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. niscpr.res.innih.gov
For the 6-azaspiro[2.5]octane ring system in a chair conformation, two distinct chair forms are possible, differing by which bond of the piperidine ring (C4-C5 or C4-C8) is oriented axially or equatorially with respect to the general plane of the cyclopropane ring. The analysis of coupling constants for the protons at C-5, C-7, and C-8 provides the necessary data to assign the dominant chair conformation. For instance, a large diaxial coupling between the proton at C-5 and one of the protons at C-8 would confirm a chair conformation where the C-5 carboxylic acid group occupies a specific orientation. nih.gov
While specific experimental data for this compound is not widely published, analysis of analogous substituted piperidines allows for the prediction of characteristic NMR parameters. niscpr.res.inacs.org
| Coupling Protons | Typical ³J Value (Hz) for Diaxial Interaction | Typical ³J Value (Hz) for Axial-Equatorial Interaction | Typical ³J Value (Hz) for Equatorial-Equatorial Interaction |
|---|---|---|---|
| H₅ₐₓ - H₈ₐₓ | 10.0 - 13.0 | - | - |
| H₅ₐₓ - H₈ₑq | - | 2.0 - 5.0 | - |
| H₇ₐₓ - H₈ₐₓ | 10.0 - 13.0 | - | - |
| H₇ₐₓ - H₈ₑq | - | 2.0 - 5.0 | - |
| H₇ₑq - H₈ₐₓ | - | 2.0 - 5.0 | - |
| H₇ₑq - H₈ₑq | - | - | 2.0 - 4.0 |
Note: The values presented are illustrative and based on established data for substituted piperidine and cyclohexane systems. The actual observed values can be influenced by solvent, temperature, and the specific nature of other substituents. niscpr.res.in
Computational Approaches to Conformational Landscape Exploration
Computational chemistry provides essential insights into the conformational landscape of molecules, allowing for the determination of the geometries and relative energies of different conformers. researchgate.net For the 6-azaspiro[2.5]octane ring system, methods such as Density Functional Theory (DFT) and various molecular mechanics force fields are employed to model the potential energy surface. nih.govrsc.org
Computational studies on the piperidine ring itself show that the chair conformation is the global energy minimum. wikipedia.org Higher energy conformers include the twist-boat, which is estimated to be approximately 1.5-3 kcal/mol less stable, and the boat conformation, which is a transition state between twist-boat forms. rsc.orgacs.org
The introduction of a spiro-fused cyclopropane ring at the C-4 position introduces significant steric strain that can alter these energy differences. DFT calculations on similar spiro[2.5]octane systems have shown that the cyclopropyl (B3062369) group can influence the puckering of the six-membered ring and modify the energetic preference for axial versus equatorial substituents on adjacent carbons. researchgate.netchemistryworld.com Specifically, the steric demand of the cyclopropane ring can, in some cases, make an axial orientation of a nearby substituent more favorable than would be expected based on standard cyclohexane A-values. researchgate.net
For this compound, computational models would be used to calculate the relative energies of the primary conformers:
Chair Conformer (Carboxylic Acid Equatorial): The carboxylic acid group at C-5 occupies an equatorial position.
Chair Conformer (Carboxylic Acid Axial): The carboxylic acid group at C-5 occupies an axial position.
Twist-Boat Conformers: A family of more flexible, higher-energy conformers.
The calculations would predict which chair form is more stable and the energy barrier for ring inversion. The results of such a hypothetical analysis are summarized in the table below.
| Conformer | Description | Calculated Relative Energy (ΔE, kcal/mol) |
|---|---|---|
| Chair 1 | -COOH group equatorial | 0.00 (Global Minimum) |
| Chair 2 | -COOH group axial | +1.85 |
| Twist-Boat | Lowest energy non-chair form | +4.50 |
Note: These energy values are representative and intended for illustrative purposes. The actual computed energies depend on the level of theory, basis set, and solvent model used in the calculation. nih.govacs.org Such computational studies are critical for rationalizing experimental findings and predicting the behavior of complex molecular systems. researchgate.net
Applications As a Molecular Building Block and Scaffold in Chemical Research
Design and Synthesis of Conformationally Constrained Unnatural Amino Acids
6-Azaspiro[2.5]octane-5-carboxylic acid is itself a prime example of a conformationally constrained unnatural amino acid. The spirocyclic fusion of the cyclopropane (B1198618) and piperidine (B6355638) rings severely restricts the rotational freedom of the molecule compared to linear or simple cyclic amino acids. This inherent rigidity is a key attribute for its use as a building block in medicinal chemistry.
The synthesis of such spirocyclic amino acids often involves multi-step processes. For instance, the synthesis of a structurally related compound, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the antiviral drug Ledipasvir, highlights a common strategy. This synthesis involved a key step of cyclopropanation on a proline derivative, followed by further chemical transformations to yield the final spirocyclic amino acid. mdpi.com Similar strategies can be employed for the synthesis of this compound, providing a versatile platform for creating a library of stereoisomers and derivatives. By modifying substituents on either the cyclopropane or piperidine ring, chemists can fine-tune the steric and electronic properties of the resulting amino acid, tailoring it for specific biological targets.
Incorporation into Peptidomimetics and Peptide Conjugates
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The incorporation of conformationally constrained unnatural amino acids like this compound is a powerful strategy in peptidomimetic design. nih.gov
When integrated into a peptide sequence, the rigid spirocyclic scaffold can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. nih.gov This pre-organization of the peptide backbone can lead to higher binding affinity and selectivity for the target receptor or enzyme. While specific examples of this compound being incorporated into peptide conjugates are not extensively detailed in publicly available literature, the principles of solid-phase peptide synthesis (SPPS) allow for its inclusion. biorxiv.orgyoutube.com Using standard coupling reagents, the carboxylic acid moiety can form a peptide bond with the N-terminus of a growing peptide chain, introducing the unique spirocyclic constraint.
Utilization in Scaffold-Based Drug Discovery Research
The 6-azaspiro[2.5]octane core is an attractive scaffold for drug discovery due to its inherent three-dimensionality, which allows for the exploration of chemical space beyond the "flatland" of traditional aromatic compounds. bldpharm.com This sp³-rich structure often leads to improved physicochemical properties, including solubility and metabolic stability. chemrxiv.org
Scaffold-Hopping Strategies
Scaffold-hopping is a key strategy in medicinal chemistry used to identify novel core structures for a drug candidate while retaining the essential binding interactions of a known active compound. nih.govniper.gov.in This approach is often used to improve a compound's properties or to circumvent existing patents.
A notable example of this strategy involved the replacement of an aromatic linker with a 6-azaspiro[2.5]octane scaffold in a series of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors. chemrxiv.org This "hop" from a flat, aromatic system to a three-dimensional spirocyclic one resulted in a significant improvement in binding potency while also minimizing undesirable off-target interactions with the CYP2C9 enzyme, a common challenge in drug development. chemrxiv.org This demonstrates the power of the 6-azaspiro[2.5]octane scaffold to serve as a bioisosteric replacement for planar moieties, leading to compounds with superior pharmacological profiles.
Fragment-Based Design Methodologies
Fragment-based drug discovery (FBDD) is a technique that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent lead compounds. The 6-azaspiro[2.5]octane core, due to its compact and rigid nature, is an ideal candidate for inclusion in fragment libraries.
While specific screening campaigns identifying this core as a primary hit are not widely published, its structural motifs are frequently found in larger molecules that have been developed through FBDD. The principle involves using biophysical techniques like X-ray crystallography or surface plasmon resonance (SPR) to screen a library of fragments against a protein target. youtube.com A fragment containing the 6-azaspiro[2.5]octane moiety could provide a unique 3D vector for "growing" into an unoccupied pocket of the target protein, offering a distinct advantage over flatter, more conventional fragments.
Structure-Activity Relationship (SAR) Studies: Elucidating Structural Contributions to Molecular Interactions
The defined and rigid geometry of the 6-azaspiro[2.5]octane scaffold makes it an excellent tool for probing structure-activity relationships (SAR). By systematically modifying the scaffold and observing the effects on biological activity, researchers can gain precise insights into how a molecule interacts with its target.
A compelling case study is the development of potent and selective antagonists for the M4 muscarinic acetylcholine (B1216132) receptor. researchgate.net In this research, a series of chiral 6-azaspiro[2.5]octanes were synthesized and evaluated. The study revealed that the stereochemistry of the spirocycle was critical for activity, with the R-enantiomer showing significantly higher potency. researchgate.net Further SAR exploration by adding substituents to the piperidine nitrogen led to the discovery of a highly potent and selective M4 antagonist. This systematic approach, enabled by the rigid scaffold, allowed for a clear understanding of the key structural features required for potent and selective receptor binding.
| Compound/Scaffold | Target | Key SAR Findings | Reference |
| Chiral 6-Azaspiro[2.5]octanes | M4 Muscarinic Acetylcholine Receptor | The R-enantiomer exhibited superior potency compared to the S-enantiomer. | researchgate.net |
| Substituted 6-Azaspiro[2.5]octane Carboxamides | Histamine-3 Receptor (H3R) | Modifications to the scaffold were well-tolerated, leading to nanomolar potency. | researchgate.net |
| 6-Azaspiro[2.5]octane derivatives | Glucagon-like peptide-1 (GLP-1) receptor | Optimization of substituents based on structural information led to potent agonists. | researchgate.net |
Application in the Development of Chiral Ligands and Catalysts for Asymmetric Reactions
Chiral carboxylic acids are a well-established class of ligands and organocatalysts for asymmetric synthesis, enabling the production of single-enantiomer products. researchgate.netresearchgate.net The chirality and structural rigidity of this compound make it a promising, though not yet widely reported, candidate for such applications.
The fundamental principle involves the coordination of the chiral ligand to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov Alternatively, the carboxylic acid can act as a chiral Brønsted acid catalyst, activating substrates through hydrogen bonding. rsc.org Given the successful application of other rigid chiral scaffolds in asymmetric catalysis, it is conceivable that this compound or its derivatives could be developed into effective ligands for a variety of transformations, such as asymmetric hydrogenations, cyclopropanations, or Michael additions. Further research in this area is needed to explore its full potential.
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific studies employing quantum chemical calculations to determine the electronic structure, frontier molecular orbitals (HOMO/LUMO), electrostatic potential, or to predict the reactivity of 6-Azaspiro[2.5]octane-5-carboxylic acid could be identified. Such calculations would be valuable in understanding its chemical behavior, including sites susceptible to nucleophilic or electrophilic attack.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
There are no published DFT studies that investigate the mechanisms of reactions involving this compound. Research in this area would be instrumental in mapping reaction pathways, calculating activation energies, and characterizing the geometries of transition states for its synthesis or derivatization.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interaction Prediction
Molecular dynamics simulations are crucial for exploring the conformational landscape of flexible molecules and for predicting how they might bind to biological targets. However, no MD simulation studies for this compound have been reported. Such simulations would provide insight into its dynamic behavior in different solvent environments and its potential interactions with proteins or other macromolecules. While derivatives of the broader 6-azaspiro[2.5]octane framework have been noted for their potential as therapeutic agents, specific modeling of the title compound is absent from the literature.
In Silico Prediction of Molecular Properties Relevant to Research Design (e.g., pKa, conformational energy)
While general computational tools for predicting molecular properties are widely available, specific, experimentally validated in silico predictions for the pKa and conformational energy of this compound are not present in the scientific literature. For a related but distinct compound, (S)-6-(benzyloxycarbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid, a predicted pKa of 4.71±0.20 has been reported, but this cannot be directly extrapolated to the title compound.
Cheminformatics Approaches to Library Design and Virtual Screening
Cheminformatics techniques are often used to design libraries of related compounds for screening purposes or to perform virtual screening campaigns to identify potential biological targets. There is no evidence in the available literature of this compound being included as a scaffold or query molecule in such studies.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes for Advanced Intermediates
The advancement of drug discovery programs utilizing the 6-azaspiro[2.5]octane core is intrinsically linked to the efficiency and sustainability of its synthesis. Current multi-step synthetic sequences, while effective, often present challenges for large-scale production. Future efforts will focus on developing more streamlined and environmentally benign methodologies. A key area of development is the creation of biocatalytic routes using engineered enzymes, such as carbene transferases, which can construct azaspiro[2.y]alkane systems with high yield and stereoselectivity, often on a gram scale and without organic co-solvents. chemrxiv.org
Furthermore, the principles of green chemistry are being integrated into synthetic planning. mdpi.com This includes designing cascade reactions that form multiple bonds in a single step, minimizing waste, and utilizing less hazardous reagents. mdpi.com The development of such routes for key intermediates will not only reduce the environmental impact but also lower costs, making these valuable scaffolds more accessible for widespread investigation. google.com
Exploration of New Bioisosteric Replacements within the Spiro Framework
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 6-azaspiro[2.5]octane scaffold itself is often used as a bioisostere for more common cyclic systems. rsc.org Future research will delve deeper by modifying the core spirocyclic structure itself to create novel bioisosteres with enhanced physicochemical properties, such as improved metabolic stability or solubility. rsc.orgrsc.org
The exploration of different ring sizes (e.g., spiro[3.3]heptanes or spiro[2.4]heptanes), the introduction of additional heteroatoms (e.g., oxygen to form oxa-azaspiro derivatives), or the replacement of the cyclohexane (B81311) ring with a thiophene (B33073) can dramatically alter a molecule's properties while maintaining its essential three-dimensional shape. rsc.orgenamine.netacs.org These subtle changes can lead to significant improvements in a compound's drug-like properties and provide new intellectual property opportunities. rsc.org
| Spirocyclic Scaffold | Common Fragment Replaced | Potential Advantages | Reference |
|---|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Improved target selectivity, reduced cytotoxicity | rsc.org |
| 2-Azaspiro[3.3]heptane | Piperidine (B6355638) | Increased water solubility | rsc.org |
| Spiro[3.3]heptane | Benzene | Improved metabolic stability and bioavailability | enamine.net |
| Spiro[piperidine-4,4′-thieno[3,2-c]pyran] | Spiro[piperidine-4,4'-benzopyran] | Increased receptor affinity and selectivity | acs.org |
Advancements in High-Throughput Synthesis and Screening for Scaffold Diversification
To fully explore the potential of the 6-azaspiro[2.5]octane scaffold, large and diverse libraries of derivatives must be synthesized and tested efficiently. High-throughput experimentation and parallel synthesis are becoming essential tools in this endeavor. nih.govspirochem.com These techniques allow for the rapid generation of numerous analogs by modifying the available functional handles on the core scaffold, such as the carboxylic acid and the secondary amine. nih.govresearchgate.net
By arranging reactions in 24- or 96-well plate formats, researchers can simultaneously explore a wide range of substituents, quickly building structure-activity relationships (SAR). spirochem.com This acceleration of the discovery process is crucial for identifying lead compounds and optimizing their properties in a timely and cost-effective manner. nih.govspirochem.com The synthesis of families of related spirocyclic scaffolds further enables a more controlled and incremental exploration of chemical space. nih.gov
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govharvard.edu In the context of the 6-azaspiro[2.5]octane scaffold, AI can be employed in several key areas. Generative models can design novel derivatives by encoding the core structure into a continuous latent space and then decoding it into new, chemically reasonable molecules with desired properties. harvard.eduatomwise.com
| AI/ML Application | Function | Impact on Drug Discovery | Reference |
|---|---|---|---|
| Generative Models (VAEs, GANs) | De novo design of novel molecules with desired properties. | Accelerates hit identification by exploring vast chemical space computationally. | harvard.edu |
| Deep Neural Networks (DNNs) | Predict molecular properties, bioactivity, and docking scores. | Prioritizes synthesis efforts on the most promising candidates. | nih.gov |
| Reinforcement Learning | Optimizes molecules for multiple properties simultaneously. | Facilitates the design of compounds with balanced efficacy and safety profiles. | nih.gov |
| Computer-Aided Synthesis Planning (CASP) | Proposes efficient retrosynthetic pathways for target molecules. | Reduces the time and complexity of chemical synthesis. | nih.gov |
Photocatalytic and Electrosynthetic Approaches for Spirocycle Construction
Modern synthetic chemistry is increasingly turning to photocatalysis and electrosynthesis to construct complex molecular architectures under mild and sustainable conditions. uq.edu.aursc.org These methods offer unique advantages for building spirocyclic frameworks. Visible-light-driven photocatalysis, for instance, can enable radical-based transformations to form challenging spirocycles that are difficult to access through traditional means. rsc.orgnih.gov Such reactions often proceed at room temperature and are highly efficient, providing a greener alternative to classical methods. nih.govacs.org
Similarly, electroorganic synthesis, which uses electric current to drive chemical reactions, is an environmentally friendly method for constructing spiro compounds by replacing hazardous redox reagents. uq.edu.auresearchgate.net Electrochemical methods, such as oxidative dearomatization, can effectively create spirocyclic skeletons in a single, scalable step. rsc.orgresearchgate.net The application of these advanced synthetic techniques to the 6-azaspiro[2.5]octane core and its analogs promises to unlock new, more efficient pathways for their preparation. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-Azaspiro[2.5]octane-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves spiroannulation strategies using bicyclic intermediates. For example, tert-butoxycarbonyl (Boc)-protected precursors (e.g., (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid) can undergo deprotection and functionalization under acidic or catalytic conditions . Key steps include:
- Cyclization : Employing reagents like DCC (dicyclohexylcarbodiimide) for carboxylate activation.
- Purification : Use reverse-phase HPLC to isolate the compound, as described for structurally similar azaspiro compounds .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield and minimize side reactions.
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify spirocyclic geometry and carboxylic proton shifts .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm, as applied to analogous azaspiro derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion matching theoretical values).
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., cycloadditions or enzyme inhibition)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Compare with spirocyclic analogs (e.g., 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-carbonitrile) to infer regioselectivity .
- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in published spectroscopic data (e.g., NMR chemical shift discrepancies) for this compound?
- Methodological Answer :
- Systematic Review : Cross-reference datasets from multiple sources (e.g., Reaxys, SciFinder) to identify outliers.
- Experimental Replication : Reproduce synthesis and characterization under standardized conditions (solvent, temperature, concentration) .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify stable polymorphs .
- pH-Dependent Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–12) to correlate stability with ionization states .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to investigate the compound’s potential as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Compare retention times with racemic mixtures.
- Catalytic Testing : Evaluate enantioselectivity in model reactions (e.g., aldol condensation) using catalysts like Jacobsen’s Co-salen complexes. Quantify enantiomeric excess (ee) via polarimetry .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
